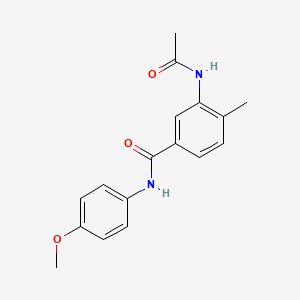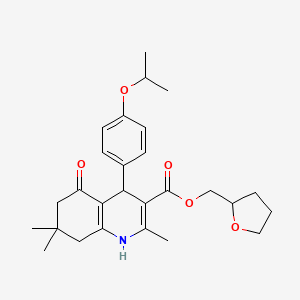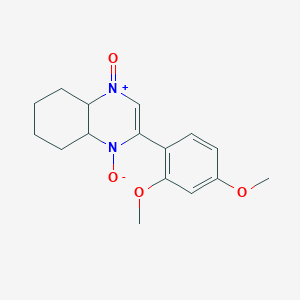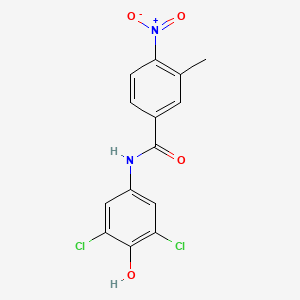![molecular formula C15H15ClN2O3S B4164485 N-(2-chlorophenyl)-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4164485.png)
N-(2-chlorophenyl)-3-[(dimethylamino)sulfonyl]benzamide
説明
N-(2-chlorophenyl)-3-[(dimethylamino)sulfonyl]benzamide, commonly known as CDNB, is a chemical compound that is widely used in scientific research. It belongs to the class of sulfonyl chlorides and is known for its ability to inhibit glutathione S-transferase (GST) enzymes. CDNB has various applications in biochemical and physiological research, including the study of enzyme kinetics, drug metabolism, and toxicology.
作用機序
CDNB is a competitive inhibitor of N-(2-chlorophenyl)-3-[(dimethylamino)sulfonyl]benzamide enzymes. It binds to the active site of the enzyme and prevents the binding of the substrate. CDNB also undergoes a nucleophilic substitution reaction with the thiol group of the enzyme, forming a covalent adduct. This reaction irreversibly inhibits the enzyme and prevents further catalysis.
Biochemical and Physiological Effects
CDNB has various biochemical and physiological effects. It is known to induce oxidative stress and DNA damage in cells. CDNB also disrupts the cellular redox balance and affects the activity of antioxidant enzymes. CDNB has been shown to induce apoptosis in cancer cells and has potential as an anticancer agent.
実験室実験の利点と制限
CDNB has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized in large quantities. CDNB is also a specific and sensitive substrate for N-(2-chlorophenyl)-3-[(dimethylamino)sulfonyl]benzamide enzymes, making it a valuable tool for studying enzyme kinetics and inhibition. However, CDNB has some limitations, including its potential toxicity and nonspecific binding to other proteins.
将来の方向性
There are several future directions for research on CDNB. One area of interest is the development of CDNB-based assays for high-throughput screening of N-(2-chlorophenyl)-3-[(dimethylamino)sulfonyl]benzamide inhibitors. Another direction is the investigation of the role of CDNB in oxidative stress and its potential as an antioxidant. Additionally, research on the use of CDNB as a prodrug for anticancer agents is an exciting area of research. Further studies on the biochemical and physiological effects of CDNB are also needed to fully understand its potential applications in scientific research.
Conclusion
In conclusion, CDNB is a widely used chemical compound in scientific research. Its ability to inhibit N-(2-chlorophenyl)-3-[(dimethylamino)sulfonyl]benzamide enzymes makes it a valuable tool for studying enzyme kinetics and inhibition. CDNB has various biochemical and physiological effects and has potential as an anticancer agent. Although it has some limitations, CDNB has several advantages for lab experiments and has many future directions for research.
科学的研究の応用
CDNB is widely used in scientific research as a substrate for N-(2-chlorophenyl)-3-[(dimethylamino)sulfonyl]benzamide enzymes. N-(2-chlorophenyl)-3-[(dimethylamino)sulfonyl]benzamides are a family of enzymes that play a crucial role in the detoxification of xenobiotics and endogenous compounds. CDNB is used to measure the activity of N-(2-chlorophenyl)-3-[(dimethylamino)sulfonyl]benzamide enzymes in various tissues and biological fluids. It is also used to study the kinetics and mechanism of N-(2-chlorophenyl)-3-[(dimethylamino)sulfonyl]benzamide-catalyzed reactions.
特性
IUPAC Name |
N-(2-chlorophenyl)-3-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(2)22(20,21)12-7-5-6-11(10-12)15(19)17-14-9-4-3-8-13(14)16/h3-10H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYHTDCESYRJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(4-propionylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4164426.png)


![N~1~-benzyl-N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4164449.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4164462.png)
![ethyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4164480.png)

![N-[5-nitro-2-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4164488.png)
![5-[(2-methylbutanoyl)amino]isophthalic acid](/img/structure/B4164494.png)
![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-(propionylamino)benzamide](/img/structure/B4164506.png)
![N-[5-nitro-2-(1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B4164516.png)
![1-[3-(2-benzyl-4-chlorophenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4164520.png)